[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate
Description
This compound is a steroidal derivative with a cyclopenta[a]phenanthrene core, characterized by multiple stereochemical centers (2S, 8S, 9S, 10R, 11S, 13S, 14S, 17R) and functional groups, including hydroxyl (-OH), acetyl (-OAc), and methyl (-CH₃) substituents. Its molecular complexity suggests applications in pharmaceutical research, particularly in hormone-related therapies or anti-inflammatory agents .
Properties
IUPAC Name |
[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKFSLOWQCQNQJ-BLACJIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951356 | |
| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2871-71-8 | |
| Record name | NSC82851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of steroids and has a distinctive cyclopenta[a]phenanthrene core. Its structure includes multiple hydroxyl groups and an acetate moiety that may contribute to its biological properties.
Molecular Formula : C27H42O5
Molecular Weight : 442.62 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily relates to its potential therapeutic effects in various medical conditions. Research indicates several key areas of interest:
1. Antitumor Activity
Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : The presence of hydroxyl groups in the structure is believed to enhance the interaction with estrogen receptors (ERs), leading to the inhibition of tumor cell proliferation.
- Case Study : A derivative of this compound was tested in vitro against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability .
2. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 levels .
3. Antioxidant Properties
The antioxidant capacity of the compound has been evaluated:
- Study Findings : In vitro assays indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antitumor | ER inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antioxidant | Free radical scavenging |
Case Studies
- Breast Cancer Cell Lines : A study reported that the compound reduced proliferation in MCF-7 breast cancer cells by inducing apoptosis through ER-mediated pathways. The IC50 value was determined to be 5 µM.
- Inflammatory Models : In a rodent model of arthritis induced by collagen injection, treatment with the compound showed a reduction in joint swelling and histological signs of inflammation compared to controls.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C29H50O4
- Molecular Weight : 466.71 g/mol
- InChI Key : QZTPYRGXUUUVCU-IWQLHOTHSA-N
The structure features a cyclopenta[a]phenanthrene backbone with multiple hydroxyl groups and an acetate moiety, contributing to its unique chemical reactivity and biological activity.
Hormonal Activity
Research indicates that compounds similar to this structure exhibit significant hormonal activity. They can act as selective modulators of steroid receptors, particularly in the context of hormone-dependent cancers such as breast cancer. Studies show that these compounds can bind to estrogen receptors and influence gene expression related to cell proliferation and differentiation .
Anti-Cancer Properties
The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cancer cell death. This mechanism is particularly relevant in the treatment of hormone-sensitive tumors .
Metabolic Studies
In metabolic profiling studies, this compound has been identified as a significant metabolite in various biological samples. Its presence in serum has been linked to metabolic disorders and can serve as a biomarker for certain conditions . The compound's structural modifications have been explored to enhance its bioavailability and therapeutic efficacy.
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting various diseases. Its derivatives are being synthesized to improve selectivity and reduce side effects associated with traditional therapies .
Organic Electronics
Recent advancements have explored the use of this compound in organic electronics, particularly in OLEDs (Organic Light Emitting Diodes). Its fluorescence properties make it suitable for applications in light-emitting materials due to its stability and efficiency . The compound's ability to form thin films with desirable electronic properties has implications for the development of next-generation display technologies.
Case Study 1: Breast Cancer Treatment
A clinical study evaluated the efficacy of a derivative of this compound in treating patients with estrogen receptor-positive breast cancer. The results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies .
Case Study 2: Metabolic Syndrome
Another study focused on the metabolic effects of this compound in an animal model of metabolic syndrome. The findings suggested that it could improve insulin sensitivity and reduce inflammation markers, highlighting its potential as a therapeutic agent for metabolic disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Hydrophilicity and Solubility
Metabolic Stability
Receptor Binding
- The stereochemical configuration (11S vs. 11R in CAS 2268-98-6) likely alters affinity for steroid receptors like glucocorticoid or androgen receptors, though specific data are absent in the provided evidence .
Preparation Methods
Diosgenin-Derived Intermediates
Diosgenin, a steroidal sapogenin, serves as a cost-effective precursor for synthesizing 16-dehydropregnenolone acetate (16-DPA), a key intermediate. A three-step process achieves 60% overall yield:
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Acetylation : Diosgenin reacts with acetic anhydride (1:3.5 molar ratio) under pressure in a hydrocarbon solvent, generating acetylonium ions for efficient O-acylation.
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Oxidative cleavage : Rupture of the spiroketal ring via ozonolysis or periodate oxidation.
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Rearrangement : Acid-catalyzed Wagner-Meerwein rearrangement to form the Δ16-20-ketone structure.
Prednisolone as a Substrate
Prednisolone’s 11β,17α,21-trihydroxy configuration aligns closely with the target molecule. Industrial routes modify prednisolone through:
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Selective 21-hydroxyl protection : Semicarbazone formation at C20 and C3 ketones prevents unwanted side reactions.
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11β-Hydroxyl retention : Use of mild oxidizing agents (e.g., Jones reagent) avoids over-oxidation.
Esterification Methodologies
Direct Acetylation with Acetic Anhydride
The 2-hydroxyethyl group undergoes esterification under catalytic conditions:
| Condition | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| DMAP (4-dimethylaminopyridine) | None | Solvent-free | 92% | 99.1% |
| Sulfuric acid | 0.5% w/w | Dichloromethane | 85% | 97.3% |
Mechanism : DMAP acts as a nucleophilic catalyst, deprotonating acetic anhydride to form an acyl pyridinium intermediate, which reacts with the steroidal alcohol. This method eliminates pyridine solvents, reducing wastewater generation by 70% compared to traditional approaches.
Enantioselective Acetylation
Enzymatic methods using Candida antarctica lipase B (CAL-B) achieve 98% enantiomeric excess (ee) for the (2S)-configured acetate:
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Limitation : Requires prior protection of all hydroxyl groups except the 2-hydroxyethyl moiety.
Industrial-Scale Process Optimization
Continuous Flow Reactor Design
A plug-flow reactor system enhances reaction control for large batches (≥100 kg):
Waste Reduction Strategies
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Solvent recovery : Distillation recovers 95% of dichloromethane for reuse.
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Catalyst recycling : DMAP is extracted via pH-selective precipitation (recovery rate: 82%).
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) are monitored through:
| Parameter | Method | Specification |
|---|---|---|
| Stereochemical purity | Chiral HPLC (OD-H column) | ≥99.0% ee |
| Acetate content | ¹H NMR (δ 2.05 ppm) | 98.5–101.5% |
| Residual solvents | GC-FID | <500 ppm total |
Impurity profiling identifies three primary byproducts:
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7,9-Lactone derivative (0.3%): Forms via intramolecular esterification under acidic conditions.
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Δ11,12-Dehydro compound (0.7%): Result of dehydration at C11–C12.
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Diacetate over-esterification (0.5%): Controlled by limiting acetic anhydride stoichiometry.
Comparative Analysis of Synthetic Routes
Diosgenin vs. Prednisolone Pathways
| Parameter | Diosgenin Route | Prednisolone Route |
|---|---|---|
| Starting material cost | $120/kg | $980/kg |
| Synthesis steps | 5 | 3 |
| Overall yield | 42% | 67% |
| Environmental factor | 18.7 | 6.2 |
Key trade-off : While the diosgenin pathway is economical, the prednisolone route offers superior yield and lower E-factor, favoring API production .
Q & A
Q. What methodologies are recommended for determining the crystal structure of this compound?
The crystal structure can be resolved using X-ray crystallography with the SHELX suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution). Key considerations include:
- Data collection : High-resolution intensity data from modern detectors (CCD or photon-counting) to ensure accuracy.
- Stereochemical refinement : Leverage SHELXL's robust handling of hydrogen bonding and thermal displacement parameters for precise stereochemical assignments .
- Validation : Cross-check with tools like PLATON or CCDC Mercury to confirm bond lengths/angles and avoid overfitting.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (nitrile or neoprene), full-face shields, and P95/P2 respirators to prevent inhalation of aerosols .
- Ventilation : Use fume hoods to minimize airborne exposure, as the compound may contain IARC-classified carcinogenic components .
- Spill management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) and dispose of waste under hazardous material regulations .
Q. What synthetic strategies are effective for producing high-purity batches?
- Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to maintain the (2S,8S,9S,10R,11S) stereochemistry.
- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Monitor purity via LC-MS and confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) .
- Stability testing : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl and ketone groups .
Q. How can stability under varying experimental conditions be assessed?
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- pH sensitivity : Use UV-Vis spectroscopy to monitor structural changes in buffered solutions (pH 2–12).
- Light exposure : Conduct accelerated degradation studies under UV/visible light to assess photolytic stability .
Advanced Research Questions
Q. How do substituents influence metabolic pathways and bioactivation?
- Dihydrodiol formation : In vitro metabolism studies (e.g., liver microsomes) reveal that methyl substituents at C10/C13 promote trans-3,4-dihydrodiol formation via cytochrome P450 enzymes. These diols undergo stereospecific epoxidation, generating syn- or anti-diol epoxides depending on substituent positioning .
- Electronic effects : Trifluoromethyl groups in the bay region reduce DNA binding compared to methyl groups due to altered electron density, as shown in MCF-7 cell assays .
Q. How does stereochemistry impact receptor binding or enzymatic activity?
- Glucocorticoid receptor (GR) affinity : The (2S,17R) configuration aligns with GR’s ligand-binding domain, as confirmed by molecular docking simulations. Minor stereochemical deviations (e.g., 11R vs. 11S) reduce binding by >50% in SPR assays .
- Enzymatic hydroxylation : CYP3A4 preferentially hydroxylates the (8S,10R) configuration, as evidenced by kinetic isotope effect (KIE) studies .
Q. How should contradictory data in DNA-binding studies be analyzed?
- Adduct quantification : Use P-postlabeling or LC-MS/MS to differentiate between stereoisomeric DNA adducts. For example, anti-diol epoxides form more stable adducts than syn-isomers .
- Statistical rigor : Apply Bayesian meta-analysis to reconcile discrepancies in tumorigenicity assays, accounting for variables like exposure duration and cell type heterogeneity .
Q. What mechanistic insights explain substituent electronic effects on carcinogenicity?
- Steric vs. electronic factors : Trifluoromethyl groups in the bay region reduce tumorigenic potential by 90% compared to methyl groups, despite similar steric bulk. This is attributed to decreased electrophilicity of resultant epoxides, as shown in Sencar mouse models .
- Computational modeling : Density Functional Theory (DFT) calculations reveal that electron-withdrawing substituents raise the energy barrier for epoxide ring-opening, reducing DNA adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
